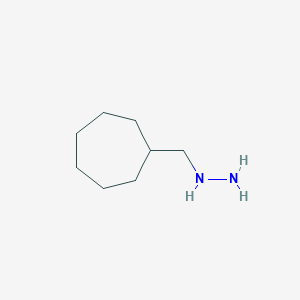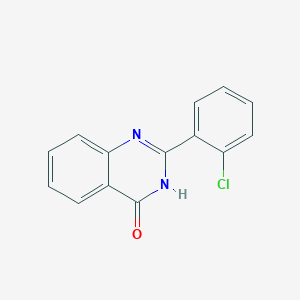
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis is a synthetic organic compound It is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable fluorinated precursor.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions using amine reagents.
Fluorination: The fluorine atoms can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amine group or reduce any double bonds present in the structure.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine
In medicinal chemistry, this compound may have potential as a pharmaceutical agent. Its fluorinated structure could enhance its metabolic stability and bioavailability.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its fluorinated cyclobutane ring may impart desirable characteristics such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms could play a role in enhancing binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-amine: Similar structure but without the hydrochloride group.
(1r,3r)-3-Fluoro-1-(2-chlorophenyl)cyclobutan-1-aminehydrochloride,cis: Similar structure with a chlorine atom instead of a fluorine atom.
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrobromide,cis: Similar structure with a hydrobromide group instead of a hydrochloride group.
Uniqueness
The uniqueness of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis lies in its specific substitution pattern and the presence of both fluorine atoms and an amine group on the cyclobutane ring. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H12ClF2N |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-5-10(13,6-7)8-3-1-2-4-9(8)12;/h1-4,7H,5-6,13H2;1H |
InChI-Schlüssel |
HAOGXKQADOYSCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C2=CC=CC=C2F)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


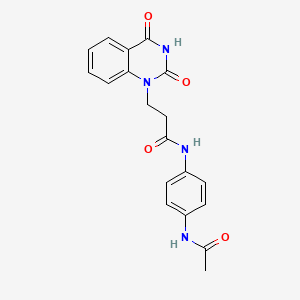
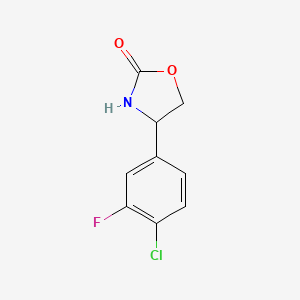

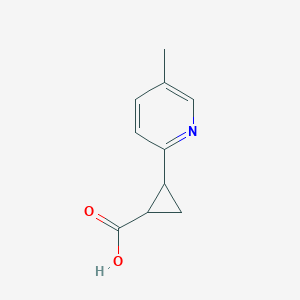
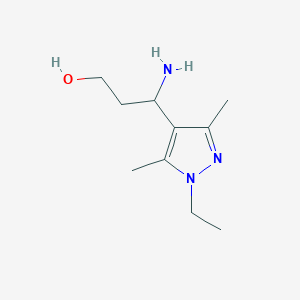
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
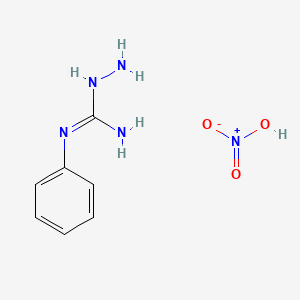
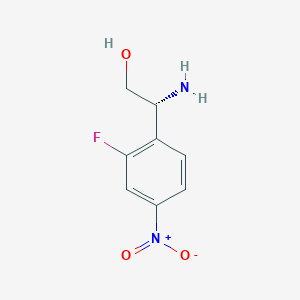

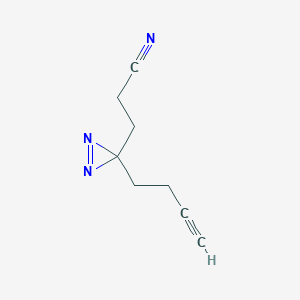
![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)
